

# Atto 465: A Technical Guide to its Origins, Properties, and Applications

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Compound of Interest		
Compound Name:	Atto 465	
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This in-depth guide explores the fluorescent dye **Atto 465**, detailing its chemical origins, photophysical characteristics, and applications in biological research. The information is presented to provide a thorough understanding for its use in experimental design and data interpretation.

### **Core Chemical Structure and Derivation**

Atto 465 is a fluorescent label belonging to the acridine family of dyes.[1][2][3] Its core structure is derived from acriflavin, a compound known for its antiseptic and fluorescent properties.[1][2] Structurally, it is also similar to proflavine. The rigid structure of the Atto dye series minimizes cis-trans isomerization, contributing to their high fluorescence quantum yield and photostability. While some sources broadly classify it under the rhodamine structure, its direct lineage traces back to acriflavin.

The base **Atto 465** molecule can be functionalized with various reactive groups to enable covalent labeling of biomolecules. A common derivative is **Atto 465**-NHS ester, which readily reacts with primary amines on proteins and other molecules. Another notable derivative is **Atto 465**-pentafluoroaniline (**Atto 465**-p), synthesized through a nucleophilic substitution reaction between **Atto 465** NHS ester and 2,3,4,5,6-pentafluoroaniline. This derivative has been shown to be an effective and photostable nuclear counterstain.



## **Photophysical and Chemical Properties**

The defining characteristics of **Atto 465** are its strong absorption, high fluorescence quantum yield, and significant Stokes shift in aqueous solutions. These properties make it a versatile fluorophore for various fluorescence-based assays. The key quantitative data for **Atto 465** and its common derivatives are summarized in the table below.

Property	Atto 465 (Carboxy)	Atto 465 NHS Ester	Atto 465-p
Excitation Maximum (λex)	453 nm	453 nm	455 nm
Emission Maximum (λem)	506 nm, 508 nm, 509 nm	506 nm	508 nm
Molar Extinction Coeff.	7.5 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	7.5 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	Not specified
Fluorescence Quantum Yield	75%	75%	Not specified
Fluorescence Lifetime (τ)	5.0 ns	5.0 ns	Not specified
Molecular Weight	396 g/mol	493 g/mol	Not specified
Stokes Shift	~55 nm	Not specified	Not specified

## **Experimental Protocols**

Detailed methodologies for common applications of **Atto 465** are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

## Protocol 1: Labeling of Proteins with Atto 465 NHS Ester

This protocol describes the covalent attachment of **Atto 465** NHS ester to proteins via primary amines.

Materials:



- Protein of interest
- Atto 465 NHS ester
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (prepared by adding 1 part of 0.2 M sodium bicarbonate, pH 9.0 to 20 parts of PBS, pH 7.4)
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS (pH 7.4) and then adjust the pH to 8.3 with the bicarbonate buffer.
- Dye Preparation: Immediately before use, dissolve the Atto 465 NHS ester in DMF or DMSO to a concentration of 1 mg/mL.
- Labeling Reaction: While gently stirring, add the dissolved Atto 465 NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.

## Protocol 2: Nuclear Staining with Atto 465-p

This protocol details the use of **Atto 465**-p for nuclear counterstaining in fixed cells.

Materials:



- Fixed cells on slides or coverslips
- Atto 465-p stock solution (synthesized as described in the literature)
- Phosphate-buffered saline (PBS)

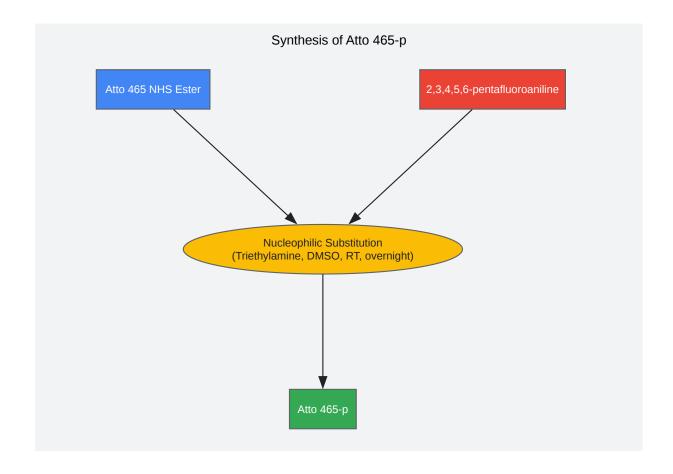
#### Procedure:

- Cell Preparation: Prepare and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 30 minutes). Wash the fixed cells with PBS.
- Staining: Dilute the **Atto 465**-p stock solution in PBS to a working concentration of 4  $\mu$ M. Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.
- Washing: Wash the cells thoroughly with PBS to remove unbound dye.
- Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with fluorescence microscopy.

## **Visualizations**

The following diagrams illustrate key processes involving Atto 465.

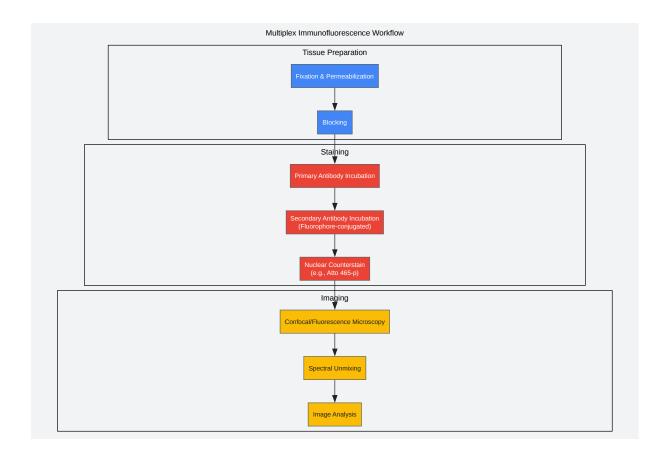




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Caption: Synthesis of Atto 465-p from Atto 465 NHS Ester.





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Caption: Generalized workflow for multiplex immunofluorescence.

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## References

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